![molecular formula C8H6BrF3OS B1289794 4-Bromo-2-(trifluoromethoxy)thioanisole CAS No. 647856-10-8](/img/structure/B1289794.png)
4-Bromo-2-(trifluoromethoxy)thioanisole
Overview
Description
4-Bromo-2-(trifluoromethoxy)thioanisole is a chemical compound used in biological evaluations of some analogs of antitumor agents . It is insoluble in water .
Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethoxy)thioanisole is a clear colorless liquid . It has a refractive index of 1.4800-1.4840 at 20°C . It is insoluble in water .Scientific Research Applications
Antitumor Agent Synthesis
4-Bromo-2-(trifluoromethoxy)thioanisole: is utilized in the synthesis of analogs for antitumor agents . Its unique structure allows for the creation of compounds that can be tested for their efficacy in inhibiting the growth of cancer cells.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromine atom is a good leaving group, which makes it a valuable component in nucleophilic substitution reactions.
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-2-(trifluoromethoxy)thioanisole is employed to develop new drugs. Its molecular framework is beneficial for creating pharmacophores that interact with biological targets.
Material Science
Fluorination Studies
Due to its trifluoromethoxy group, this chemical is used in fluorination studies to understand the effects of fluorine atoms on the biological activity of molecules .
Biochemical Research
Researchers use 4-Bromo-2-(trifluoromethoxy)thioanisole to study biochemical pathways and processes. Its ability to be incorporated into various biochemical compounds makes it a versatile tool for probing biological systems .
Environmental Chemistry
This compound can be used in environmental chemistry to study the degradation of similar organobromides and their impact on the environment .
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-(trifluoromethoxy)thioanisole can be used as a standard or reagent in the development of analytical methods for detecting similar compounds in various matrices .
properties
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(9)4-6(7)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJPCAGWVXHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595772 | |
Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
647856-10-8 | |
Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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